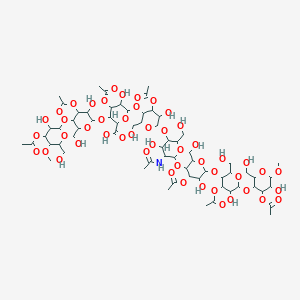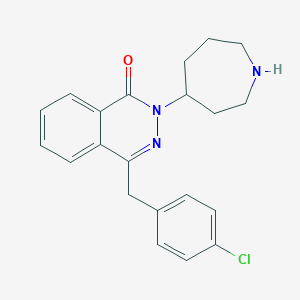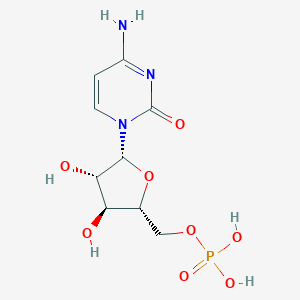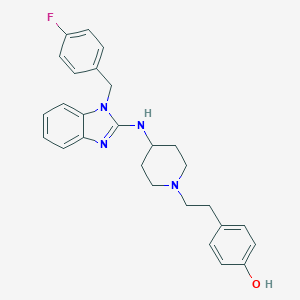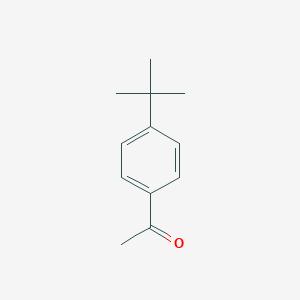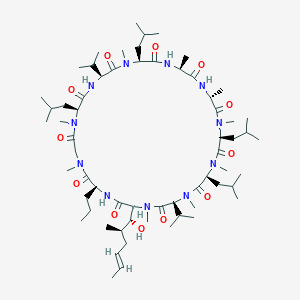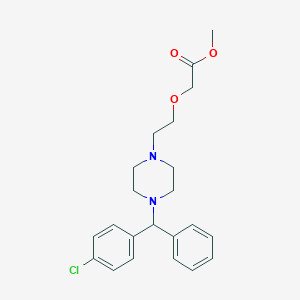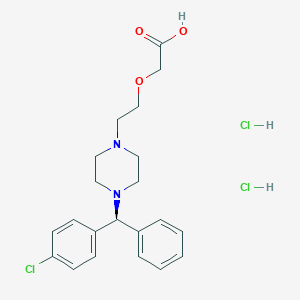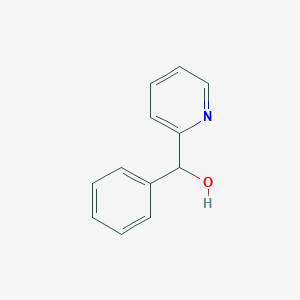
Phenyl(pyridin-2-yl)methanol
Descripción general
Descripción
Phenyl(pyridin-2-yl)methanol is an organic compound that consists of a phenyl group attached to a pyridin-2-yl group via a methanol moiety
Mecanismo De Acción
Mode of Action
It is likely that the compound interacts with its targets through a variety of mechanisms, potentially including binding to specific receptors or enzymes, altering cellular processes, or interacting with biochemical pathways
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can all impact the activity of Phenyl(pyridin-2-yl)methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl(pyridin-2-yl)methanol can be synthesized through several methods. One common method involves the reaction of pyridine-2-carboxaldehyde with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:
Pyridine-2-carboxaldehyde+Phenylmagnesium bromide→this compound
The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water or an aqueous acid to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl(pyridin-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form phenyl(pyridin-2-yl)methanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of this compound can yield phenyl(pyridin-2-yl)methane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in anhydrous ether.
Major Products:
Oxidation: Phenyl(pyridin-2-yl)methanone.
Reduction: Phenyl(pyridin-2-yl)methane.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Phenyl(pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: this compound derivatives are explored for their pharmacological properties. They may serve as lead compounds in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers, coatings, and adhesives.
Comparación Con Compuestos Similares
Phenyl(pyridin-2-yl)methanol can be compared with other similar compounds, such as:
Phenyl(pyridin-3-yl)methanol: Similar structure but with the pyridine ring attached at the 3-position. This difference can lead to variations in reactivity and biological activity.
Phenyl(pyridin-4-yl)methanol: Pyridine ring attached at the 4-position. This compound may exhibit different chemical and biological properties compared to this compound.
Phenyl(pyridin-2-yl)ethanol: Contains an ethanol moiety instead of methanol. This structural change can affect the compound’s solubility, reactivity, and interactions with biological targets.
Propiedades
IUPAC Name |
phenyl(pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,12,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYESUYBXKHPUDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311285, DTXSID50901437 | |
| Record name | Phenyl-pyridin-2-yl-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_554 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14159-57-0 | |
| Record name | α-Phenyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14159-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 241060 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14159-57-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl-pyridin-2-yl-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60311285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of phenyl(pyridin-2-yl)methanol?
A1: this compound, also known as 2-(hydroxydiphenylmethyl)pyridine, is a chiral molecule with a central carbon atom bonded to a hydroxyl group, a phenyl group, a pyridin-2-yl group, and a hydrogen atom. Its molecular formula is C12H11NO, and its molecular weight is 185.22 g/mol []. The crystal structure reveals that the pyridine and phenyl rings are not coplanar but inclined to each other at an angle of 71.42° [].
Q2: How is this compound synthesized using biocatalysts?
A2: Research shows that (S)-phenyl(pyridin-2-yl)methanol, the enantiomer with analgesic properties, can be produced with high enantiomeric excess through the asymmetric bioreduction of phenyl(pyridin-2-yl)methanone []. Among the bacterial strains studied, Lactobacillus paracasei BD101 exhibits excellent enantioselectivity and high conversion rates for this bioreduction reaction []. This method offers a sustainable alternative to traditional chemical synthesis.
Q3: Can you explain the significance of copper(II) in transforming phenyl(pyridin-2-yl)methanone?
A3: Research indicates that copper(II) ions play a crucial role in facilitating novel transformations of phenyl(pyridin-2-yl)methanone (also referred to as 2-benzoylpyridine) under strongly basic conditions []. Depending on the specific reaction conditions, including the copper(II) source, solvents, and base used, a variety of products can be formed. These transformations often involve nucleophilic additions to the carbonyl group of phenyl(pyridin-2-yl)methanone, leading to the formation of new C-C or C-O bonds [].
Q4: Are there alternative methods to optimize the bioreduction of (S)-phenyl(pyridin-2-yl)methanol?
A4: Yes, recent research explores the application of a multi-response nonlinear programming model with an inscribed design to optimize the bioreduction conditions of (S)-phenyl(pyridin-2-yl)methanol by Leuconostoc pseudomesenteroides N13 []. This approach aims to enhance the efficiency and yield of the biocatalytic process.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
